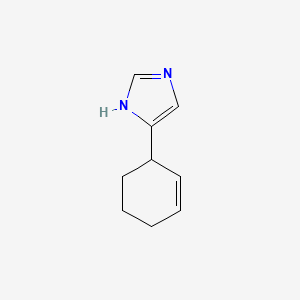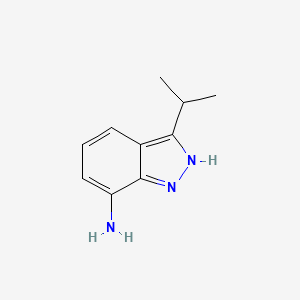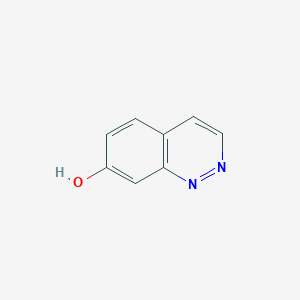
Cinnolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnolin-7-ol is a heterocyclic compound belonging to the cinnoline family Cinnolines are bicyclic structures containing a benzene ring fused to a pyridazine ring this compound, specifically, has a hydroxyl group attached to the seventh position of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cinnolin-7-ol can be achieved through several methods. One common approach involves the cyclization of ortho-aminobenzyl alcohol with hydrazine under acidic conditions. Another method includes the reaction of 2-aminobenzyl alcohol with nitrous acid, followed by cyclization to form the cinnoline ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: Cinnolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydrocinnoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
- Oxidation of this compound can yield cinnolin-7-one.
- Reduction can produce dihydrothis compound.
- Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives .
Scientific Research Applications
Cinnolin-7-ol has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of cinnolin-7-ol and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. In the case of fluorescent probes, the compound’s fluorescence properties enable it to bind to specific cellular structures, allowing for imaging and analysis .
Comparison with Similar Compounds
Cinnoline: The parent compound without the hydroxyl group.
Cinnolin-4-ol: A similar compound with the hydroxyl group at the fourth position.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Uniqueness: Cinnolin-7-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
cinnolin-7-ol |
InChI |
InChI=1S/C8H6N2O/c11-7-2-1-6-3-4-9-10-8(6)5-7/h1-5,11H |
InChI Key |
TVQZTIHYLLXSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


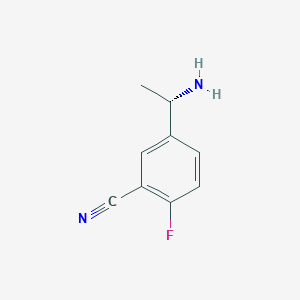
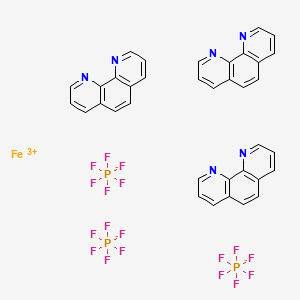



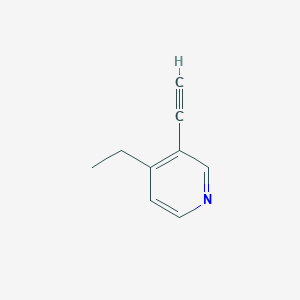
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)


